ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN5O6S2 and its molecular weight is 626.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 625.1795539 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound can be broken down into several components:
- Piperazine ring : Known for its role in various pharmacological activities.
- Benzothiazole moiety : Often associated with antimicrobial and anticancer properties.
- Dimethylamino group : Typically enhances the lipophilicity and bioavailability of compounds.
Biological Activity Overview
The biological activity of this compound is primarily assessed through various in vitro and in vivo studies. Key areas of interest include:
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole have shown effectiveness against a range of bacteria and fungi. A study demonstrated that benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential applications in treating infections .
2. Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this structure. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . In vitro tests showed that these compounds could effectively inhibit cell proliferation in cancer cell lines.
3. Neuroprotective Effects
The dimethylamino group is known for enhancing neuroprotective effects. Research indicates that compounds with similar structural features can prevent neuronal cell death and reduce oxidative stress, which is crucial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of structurally related compounds:
The biological activity of ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase or other key enzymes involved in bacterial metabolism.
- Interaction with DNA : The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt or MAPK, which are critical for cell survival and proliferation.
Properties
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-37-22-8-7-9-23-24(22)28-26(39-23)32(19-14-29(3)4)25(33)20-10-12-21(13-11-20)40(35,36)31-17-15-30(16-18-31)27(34)38-6-2;/h7-13H,5-6,14-19H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBJYMOGXZZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.